1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one is an organic compound that belongs to the class of heterocyclic compounds It contains a piperazine ring substituted with a benzyl group and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with benzyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazine
- 1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperidin-2-one
- 1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-2-one
Uniqueness
1-Benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethylpyrimidinyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-benzyl-4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-10-14(2)19-17(18-13)21-9-8-20(16(22)12-21)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXBMSZCDRIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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